
N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Tuberkulose (TB) ist nach wie vor eine globale Gesundheitsherausforderung, und die Entstehung multiresistenter Stämme erfordert die Suche nach neuen Antituberkulosemitteln. Forscher haben das Potenzial dieser Verbindung zur Bekämpfung von TB untersucht. Insbesondere wurde eine Reihe von 2-(3-Fluor-4-nitrophenoxy)-N-Phenylacetamid-Derivaten synthetisiert und auf ihre Antituberkulose-Aktivitäten untersucht. Bemerkenswert ist, dass diese Derivate eine potente oder moderate Aktivität gegen Mycobacterium tuberculosis H37Rv zeigten, mit minimalen Hemmkonzentrationen (MHK) im Bereich von 4 bis 64 μg/mL. Das vielversprechendste Derivat, 2-(3-Fluor-4-nitrophenoxy)-N-(2-Nitrophenyl)acetamid (Verbindung 3m), zeigte einen identischen MHK-Wert von 4 μg/mL sowohl für M. tuberculosis H37Rv als auch für Rifampicin-resistente M. tuberculosis 261-Stamm .
Vorläufer für die Benzimidazolsynthese
Die Verbindung „N-(2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamid“ kann als Vorläufer in Kondensationsreaktionen mit Diaminen über C-C-Bindungsspaltung dienen. Dieser Syntheseweg führt zur Bildung von Benzimidazolen und Perimiden. Diese Derivate haben potentielle Anwendungen als antimalaria-behandelnde Mittel .
Weitere biologische Wirkungen
Obwohl der Schwerpunkt auf der Antituberkulose-Aktivität lag, ist es erwähnenswert, dass verwandte Verbindungen mit ähnlichen Strukturmerkmalen unterschiedliche biologische Wirkungen gezeigt haben. So wurden beispielsweise N-Nitro-substituierte Aniline (die einige Ähnlichkeiten mit dieser Verbindung aufweisen) auf herbizide Eigenschaften, antifungizide Wirkungen und die Regulierung des Pflanzenwachstums untersucht .
Eigenschaften
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-18-8-6-17(7-9-18)19-10-11-20(25)24(23-19)14-13-22-28(26,27)15-12-16-4-2-1-3-5-16/h1-11,22H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIAKCTYDUNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
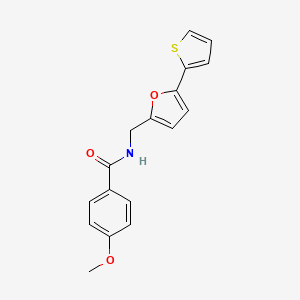
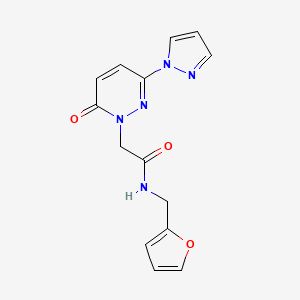

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2499817.png)
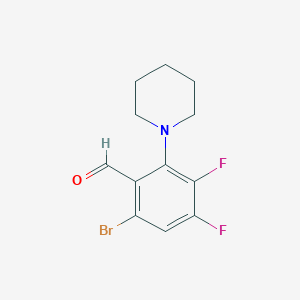
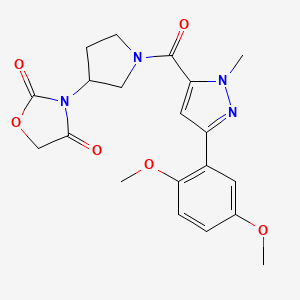
![ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2499820.png)
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
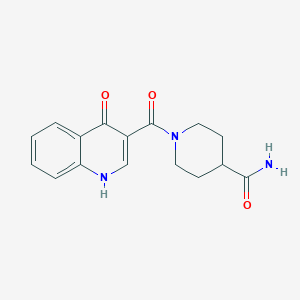
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine](/img/structure/B2499829.png)
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
![2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE](/img/structure/B2499833.png)
